methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride
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Overview
Description
Methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine moiety. The final step involves the esterification of the carboxylic acid group and the formation of the dihydrochloride salt. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyrazole ring can be modified.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride can be compared with other similar compounds such as:
1-Methyl-4-piperidinyl)piperazine: This compound shares a similar piperidine moiety but differs in its overall structure and applications.
Piperidine derivatives: These compounds are widely used in medicinal chemistry and have various pharmacological activities.
Pyrazole derivatives: These compounds are known for their diverse biological activities and are used in the development of new drugs.
The uniqueness of this compound lies in its specific combination of the pyrazole and piperidine moieties, which confer distinct chemical and biological properties.
Biological Activity
Methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride, also known by its chemical formula C11H17N3O2 and CAS number 2168647-53-6, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C11H17N3O2 |
Molecular Weight | 223.27 g/mol |
CAS Number | 2168647-53-6 |
Appearance | White powder |
Storage Conditions | Room temperature |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Protein Kinases : The compound has been evaluated for its inhibitory effects on several protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases.
- Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative disorders.
- Anticancer Activity : Research has shown that derivatives of this compound can induce apoptosis in tumor cells, suggesting a potential role in cancer therapy.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. Notable findings include:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects on several human tumor cell lines, with IC50 values indicating potent activity (specific values vary based on the cell line tested).
Structure-Activity Relationship (SAR)
Research has focused on understanding the structure-activity relationship of this compound and its analogs. Modifications to the piperidine ring and the pyrazole core have been systematically studied to enhance biological activity while reducing toxicity.
Case Studies
- Case Study on Neuroprotection : A study published in Frontiers in Pharmacology evaluated the neuroprotective effects of various pyrazole derivatives, including this compound, showing promising results in reducing neuronal death in models of oxidative stress.
- Anticancer Efficacy : A comprehensive evaluation revealed that this compound exhibits selective cytotoxicity towards breast cancer cells while sparing normal cells, highlighting its therapeutic potential with reduced side effects.
Properties
Molecular Formula |
C11H19Cl2N3O2 |
---|---|
Molecular Weight |
296.19 g/mol |
IUPAC Name |
methyl 4-methyl-2-piperidin-3-ylpyrazole-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H17N3O2.2ClH/c1-8-6-13-14(10(8)11(15)16-2)9-4-3-5-12-7-9;;/h6,9,12H,3-5,7H2,1-2H3;2*1H |
InChI Key |
GUZAAWRLABHCKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C2CCCNC2)C(=O)OC.Cl.Cl |
Origin of Product |
United States |
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